molecular formula C7H7N3O3 B8368326 N-(4-nitropyridin-2-yl)acetamide

N-(4-nitropyridin-2-yl)acetamide

Cat. No.: B8368326
M. Wt: 181.15 g/mol
InChI Key: UVIXYNAOUDBGQJ-UHFFFAOYSA-N
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Description

N-(4-nitropyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with a nitro group at the 4-position and an acetamide moiety at the 2-position. The compound’s structure is characterized by the electron-withdrawing nitro group, which significantly influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

N-(4-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C7H7N3O3/c1-5(11)9-7-4-6(10(12)13)2-3-8-7/h2-4H,1H3,(H,8,9,11)

InChI Key

UVIXYNAOUDBGQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(4-nitropyridin-2-yl)acetamide with structurally related acetamides, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituent Position/Group Key Structural Features Pharmacological Activity Reference
This compound 4-NO₂, 2-acetamide (pyridine) Strong electron-withdrawing nitro group Potential enzyme inhibition
N-(4-chloropyridin-2-yl)acetamide 4-Cl, 2-acetamide (pyridine) Electron-withdrawing chloro group Intermediate for heterocycles
N-(4-aminophenyl)acetamide 4-NH₂ (phenyl) Electron-donating amino group Not specified; precursor for dyes
N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-Cl (phenyl), trichloro-acetamide Meta-substituted electron-withdrawing groups Alters crystal packing
N-(4-nitrophenyl)-2-(3-hydroxy-5-methylphenoxy)acetamide 4-NO₂ (phenyl), phenoxy-acetamide Nitro enhances polarity Optical properties

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group in this compound increases polarity and may enhance binding to enzymatic targets compared to chloro or amino analogs .
  • Heteroaromatic vs. phenyl rings : The pyridine core may improve solubility in polar solvents relative to purely aromatic systems (e.g., N-(4-nitrophenyl) derivatives) .
Pharmacological Activity Comparison
  • Anticancer Activity: Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) show potent activity against HCT-116 and MCF-7 cell lines . The nitro group in this compound may similarly enhance cytotoxicity through redox interactions.
  • Antimicrobial Activity : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit broad-spectrum activity against gram-positive bacteria and fungi . Nitro-substituted acetamides could leverage similar mechanisms via nitroreductase activation.
  • Enzyme Inhibition : Pyridine-linked acetamides (e.g., N-(5-methylthiophen-2-yl)-N’-pyridin-3-ylurea) inhibit SARS-CoV-2 main protease via H-bond interactions with ASN142 and GLN189 . The nitro group in this compound may stabilize similar interactions in enzyme-binding pockets.
Physicochemical Properties
  • Solubility: Nitro groups generally reduce aqueous solubility compared to methoxy or amino substituents but improve lipid solubility, enhancing blood-brain barrier penetration .
  • Crystallinity : Meta-substituted nitro groups disrupt crystal symmetry, as seen in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which forms asymmetric units .

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